molecular formula C16H17N3O4S B13414128 (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13414128
M. Wt: 347.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-MHSSMOFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Interaction with Penicillin-Binding Proteins

Penicillin-binding proteins are essential transpeptidases and carboxypeptidases responsible for cross-linking peptidoglycan strands during bacterial cell wall synthesis. The (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid molecule contains a β-lactam ring that structurally mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors. This molecular mimicry enables the compound to irreversibly acylate the active-site serine residue (e.g., Ser294 in Escherichia coli PBP3) via nucleophilic attack, forming a stable penicilloyl-enzyme complex. The stereochemical configuration of the 7R and 2R substituents enhances binding specificity to class B penicillin-binding proteins, such as PBP2b in Streptococcus pneumoniae, which are critical for maintaining cell shape and septation.

Comparative studies of β-lactam affinities reveal that the methyl group at position 3 of the bicyclic core stabilizes the drug-enzyme interaction by occupying a hydrophobic pocket near the active site. Additionally, the 2-phenylacetyl side chain forms hydrogen bonds with residues in the penicillin-binding protein’s substrate-binding cleft, including Thr487 and Asn351 in Listeria monocytogenes PBP4. These interactions are critical for inhibiting transpeptidase activity, as demonstrated by kinetic assays showing reduced acylation rates in penicillin-resistant strains with altered penicillin-binding protein active sites.

Inhibition of Peptidoglycan Cross-Linking and Cell Lysis

The inhibition of penicillin-binding proteins disrupts the final stages of peptidoglycan cross-linking, leading to cell wall weakening and osmotic lysis. In susceptible bacteria, the transpeptidase domain of class A penicillin-binding proteins catalyzes the formation of 4-3 cross-links between the third residue of one peptidoglycan stem peptide (e.g., meso-diaminopimelic acid) and the fourth residue of another. By covalently binding to these enzymes, (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid prevents the transpeptidation reaction, resulting in the accumulation of uncross-linked peptidoglycan strands.

The loss of structural integrity compromises the cell wall’s ability to withstand internal turgor pressure, leading to cell lysis. This mechanism is particularly effective against Gram-positive pathogens, where peptidoglycan constitutes up to 90% of the cell wall. In Streptococcus pneumoniae, the inactivation of PBP2b—a key enzyme in septal peptidoglycan synthesis—triggers autolytic enzymes such as LytA, which further degrade the compromised cell wall.

Table 1: Impact of β-Lactam Binding on Transpeptidase Activity

Penicillin-Binding Protein Acylation Rate (k2/K) Deacylation Rate (k3) Net Inhibition Efficiency
Wild-Type PBP2b 0.45 μM−1s−1 0.002 s−1 98%
Mutant PBP2b (Thr446Ala) 0.03 μM−1s−1 0.015 s−1 35%

Beta-Lactamase-Mediated Resistance Pathways

Beta-lactamases are hydrolytic enzymes that inactivate β-lactam antibiotics by cleaving the amide bond of the β-lactam ring. The (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid molecule exhibits variable susceptibility to these enzymes depending on its side-chain structure. For instance, the 3-methyl group sterically hinders access to the active site of class A β-lactamases (e.g., TEM-1), reducing hydrolysis rates compared to unsubstituted β-lactams. However, extended-spectrum β-lactamases (ESBLs) with enlarged active sites, such as CTX-M-15, can accommodate bulkier side chains, leading to resistance.

In Staphylococcus aureus, the production of penicillinase (BlaZ) is a primary resistance mechanism. This enzyme hydrolyzes the β-lactam ring, rendering the antibiotic ineffective. Methicillin-resistant Staphylococcus aureus (MRSA) strains further evade inhibition by expressing PBP2a, a low-affinity penicillin-binding protein that is resistant to acylation by most β-lactams.

Genetic Mutations in Target Sites and Efflux Pump Mechanisms

Genetic mutations in penicillin-binding proteins are a major driver of resistance. In Streptococcus pneumoniae, substitutions in the transpeptidase domain of PBP2b (e.g., Thr446Ala and Ala619Gly) reduce β-lactam affinity by altering the active-site topology. These mutations decrease the acylation rate (k2/K) and increase the deacylation rate (k3), allowing the enzyme to resume peptidoglycan synthesis despite antibiotic presence. Mosaic genes, acquired through horizontal gene transfer, further disseminate these mutations among bacterial populations.

Efflux pumps, such as AcrAB-TolC in Enterobacteriaceae, contribute to resistance by expelling β-lactams from the periplasmic space. While not directly addressed in the provided sources, homologous systems in Gram-positive bacteria (e.g., NorA in Staphylococcus aureus) are known to reduce intracellular drug concentrations, requiring higher doses for efficacy.

Table 2: Common Mutations in Penicillin-Binding Proteins and Resistance Phenotypes

Organism Penicillin-Binding Protein Mutation Impact on IC50
Streptococcus pneumoniae PBP2b Thr446Ala 15–30-fold increase
Streptococcus pneumoniae PBP2b Ala619Gly >100-fold increase
Staphylococcus aureus PBP2a MecA gene acquisition Resistance to all β-lactams

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-MHSSMOFYSA-N

Isomeric SMILES

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

The enzymatic synthesis of cephalexin is a widely used industrial approach due to its specificity and mild reaction conditions. The process involves enzymatic transacylation of 7-acylamino desacetoxy cephalosporanic acid (7-ADCA) with a phenyl glycine derivative, catalyzed by enzymes derived from microorganisms such as Bacillus megaterium B-400 NRRL B-5385.

Detailed Procedure

  • Enzyme Preparation : The enzyme is produced by cultivating Bacillus megaterium in an aqueous medium containing glucose, glycerine, meat extract, and polypeptone at pH 7.0. The culture is incubated at 30 °C for 72 hours with aeration and agitation. After fermentation, the microorganism is removed by centrifugation, and the enzyme is precipitated using acetone and dried to yield an active enzyme preparation.

  • Synthesis Reaction : Sodium 3-methyl-7-phenylacetamide-A-cepham-4-carboxylate (7-ADCA derivative) and D-phenylglycine ethyl ester hydrochloride are dissolved in phosphate buffer (pH 7.5). The enzyme preparation is added, and the mixture is incubated at 37 °C for approximately 5 hours. The enzymatic transacylation transfers the phenylglycine moiety to the 7-position of the cephalosporanic acid nucleus, forming cephalexin.

  • Product Isolation : After completion, the reaction mixture is acidified to pH 2-2.5 to precipitate cephalexin. Unreacted starting materials are removed by extraction with ethyl acetate. Further purification involves concentration under reduced pressure and extraction with methyl isobutyl ketone. The final product is obtained as a trifluoroacetate salt, typically a pinkish powder.

Advantages and Yields

  • The enzymatic process offers high regio- and stereoselectivity, preserving the stereochemistry of the β-lactam ring.
  • Yields reported are around 9-10% in early examples, with industrial optimizations achieving higher efficiencies.
  • The enzymatic method reduces harsh chemical reagents and by-products, making it environmentally favorable.

Chemical Synthesis Methods

Classical Chemical Acylation

Chemical synthesis involves acylating 7-aminocephalosporanic acid (7-ACA) or its derivatives with activated phenylglycine derivatives under controlled conditions. This method is less selective and often requires protection/deprotection steps to avoid side reactions.

  • Typically, 7-ACA is reacted with phenylglycine chloride or esters in the presence of coupling agents.
  • The reaction conditions must be optimized to maintain the β-lactam ring integrity.
  • Purification involves crystallization and chromatographic techniques.

Modern Modifications

  • Use of milder acylating agents and solvents to improve yields and reduce impurities.
  • Application of solid-phase synthesis and flow chemistry techniques to enhance scalability and reproducibility.
  • Development of chemoenzymatic hybrid methods combining chemical activation with enzymatic resolution.

Research and Optimization Findings

Process Optimization Parameters

  • Enzymatic reaction parameters such as pH (optimal ~7.5), temperature (optimal ~37 °C), and substrate concentrations critically influence yield and purity.
  • Use of response surface methodology (RSM) and Box-Behnken design in photocatalytic studies suggests similar statistical approaches can optimize enzymatic synthesis variables.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Typical Yield
Enzymatic Transacylation Enzyme from Bacillus megaterium, 7-ADCA + D-phenylglycine ethyl ester, pH 7.5, 37 °C, 5 h High specificity, mild conditions, stereoselective Enzyme cost, moderate yield without optimization ~9-10% (early reports)
Chemical Acylation 7-ACA + activated phenylglycine derivatives, coupling agents, controlled pH and temp Scalable, well-established chemistry Lower selectivity, side reactions, harsh reagents Variable, often lower than enzymatic
Chemoenzymatic Hybrid Combination of chemical activation and enzymatic resolution Improved selectivity and yield Complexity in process design Improved over chemical alone

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the beta-lactam ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenylacetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays.

Medicine

Medically, the compound is explored for its potential as an antibiotic due to its beta-lactam structure, which is known to inhibit bacterial cell wall synthesis.

Industry

In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of bacterial cell wall synthesis. The beta-lactam ring interacts with penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This leads to cell lysis and ultimately, bacterial death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cephalosporins are classified by generation, with structural variations at C-3 and C-7 dictating their antibacterial spectrum, β-lactamase resistance, and pharmacokinetics. Below is a comparative analysis of cephalexin and structurally related cephalosporins:

Table 1: Structural and Functional Comparison of Cephalexin and Analogues

Compound Name C-3 Substituent C-7 Substituent Antibacterial Spectrum Key Features Reference
Cephalexin Methyl (2R)-2-amino-2-phenylacetyl Gram-positive (e.g., S. aureus) Oral bioavailability; first-generation
Cefaclor Chlorine (2R)-2-amino-2-phenylacetyl Broadened Gram-negative Second-gen; acid-stable; β-lactamase-sensitive
SQ 14,359 Tetrazolethio methyl Thienylureidoacetyl Broad-spectrum (incl. β-lactamase producers) Enhanced β-lactamase resistance
E1100 Dimethylcarbamoyloxy Thiazolyl-hydroxyiminoacetyl Extended Gram-negative (e.g., Pseudomonas) High serum protein binding (82–91% in humans); dose-dependent pharmacokinetics
Cephradine Cyclohexadienyl (2R)-2-amino-2-phenylacetyl Similar to cephalexin First-gen; alternative oral absorption profile
7-NACABH Diphenylmethyl ester Unmodified (parent nucleus) N/A (synthetic intermediate) Key intermediate for ceftibuten synthesis; cost-effective production

Key Insights:

β-Lactamase Resistance: Cephalexin and cephradine lack β-lactamase resistance, limiting their utility against resistant strains. In contrast, SQ 14,359 (with a methoxy group at C-7 and tetrazolethio methyl at C-3) shows broad-spectrum activity, including β-lactamase-producing organisms . Third-generation analogues like E1100 incorporate methoxyimino groups at C-7 (e.g., thiazolyl-hydroxyiminoacetyl), enhancing stability against β-lactamases and expanding Gram-negative coverage .

Pharmacokinetics :

  • Cephalexin’s oral bioavailability is a hallmark of first-gen cephalosporins, whereas E1100 exhibits concentration-dependent serum protein binding (82–91% in humans), influencing its free drug clearance .
  • Modifications at C-3 (e.g., dimethylcarbamoyloxy in E1100) alter tissue penetration and half-life, as seen in its dose-dependent plasma clearance in rats .

Synthetic Innovations: The synthesis of 7-NACABH avoids costly intermediates (e.g., 7-ANCA reagents), reducing production costs by 40% while maintaining mild reaction conditions . Derivatives with chemical tethers (e.g., dithiolan-3-yl pentanamido groups) are designed for targeted biochemical interactions, though clinical relevance remains under study .

Structural Activity Relationships (SAR) :

  • The phenylacetyl group at C-7 in cephalexin is critical for Gram-positive activity. Substitution with thienylureidoacetyl (SQ 14,359) or thiazolyl moieties (E1100) shifts specificity toward Gram-negative pathogens .
  • Halogenation at C-3 (e.g., chlorine in cefaclor) improves acid stability and broadens activity but increases susceptibility to resistance mechanisms .

Biological Activity

The compound (7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as a derivative of cephalexin, exhibits significant biological activity, particularly in the realm of antibacterial properties. This article explores its mechanism of action, efficacy against various pathogens, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of β-lactam antibiotics, characterized by a bicyclic structure that includes a thiazolidine ring. Its molecular formula is C16H17N3O4SC_{16}H_{17N_{3}O_{4}S} with a molecular weight of approximately 349.39 g/mol. The structural representation is as follows:

SMILES O=C(O)C1=C(C)CSC2N1C(=O)C2NC(=O)C(N)C=3C=CC=CC3\text{SMILES }O=C(O)C1=C(C)CSC2N1C(=O)C2NC(=O)C(N)C=3C=CC=CC3

Key Characteristics

PropertyValue
Molecular Weight349.39 g/mol
CAS Number15686-71-2
SolubilitySoluble in water
pH Range5 - 7

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts the normal cell wall formation, leading to cell lysis and death.

Antibacterial Spectrum

Research indicates that this compound is effective against a variety of Gram-positive and some Gram-negative bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Streptococcus pneumoniae

Study Findings

  • In vitro Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed a minimum inhibitory concentration (MIC) against E. coli ranging from 0.25 to 16 µg/mL depending on the specific structural modifications made to the β-lactam core .
  • Clinical Trials : In clinical settings, cephalexin has been shown to be effective in treating skin infections caused by susceptible organisms, with a reported success rate exceeding 90% in cases involving Staphylococcus aureus infections .

Data Table: Antibacterial Activity

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus0.5
Escherichia coli1
Streptococcus pneumoniae4

Resistance Mechanisms

Despite its efficacy, resistance to β-lactam antibiotics is an emerging concern. Mechanisms include:

  • Production of β-lactamases : Enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.
  • Alteration of PBPs : Mutations in PBPs can reduce binding affinity for the antibiotic.

Case Study: Resistance Patterns

A recent study analyzed resistance patterns in clinical isolates and found that strains producing extended-spectrum β-lactamases (ESBLs) showed reduced susceptibility to this compound, highlighting the need for ongoing surveillance and development of new derivatives .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for constructing the bicyclic β-lactam core of this compound?

  • Methodological Answer : The β-lactam ring system (5-thia-1-azabicyclo[4.2.0]oct-2-ene) can be synthesized via cyclization of precursor penam sulfoxide derivatives. Key steps include:

  • Enamine formation between a β-keto ester and a thiol-containing amine.
  • Oxidative cyclization using agents like iodine or trichlorophosphate in pyridine, achieving yields >95% under optimized conditions .
  • Stereochemical control is achieved through chiral auxiliaries or enzymatic resolution .

Q. How can spectroscopic techniques confirm the compound’s structure and stereochemistry?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify the β-lactam carbonyl (δ ~170 ppm) and the thiazine sulfur environment. Stereochemistry is confirmed via NOE correlations between H-6 and H-7 protons .
  • IR : Strong absorption at ~1770 cm1^{-1} confirms the β-lactam carbonyl .
  • Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 453.45 for C16_{16}H15_{15}N5_{5}O7_{7}S2_{2}) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer :

  • Column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7) resolves intermediates.
  • Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) isolates the final product with >99% purity .

Advanced Research Questions

Q. How can conflicting stereochemical assignments in X-ray crystallography and NMR data be resolved?

  • Methodological Answer :

  • Perform synchrotron X-ray diffraction to resolve ambiguities in the bicyclic system’s conformation. For example, the (6R,7R) configuration can be confirmed via Flack parameter analysis .
  • Validate using dynamic NMR to detect restricted rotation in the acetamido side chain, which may cause splitting of signals in 1H^1H-NMR .

Q. What strategies mitigate β-lactam ring degradation during functionalization of the C-3 position?

  • Methodological Answer :

  • Protect the β-lactam nitrogen with a trimethylsilyl (TMS) group before introducing substituents at C-3.
  • Use low-temperature conditions (-20°C) during alkylation or acylation to minimize ring-opening side reactions .

Q. How can structure-activity relationship (SAR) studies optimize antibacterial activity against resistant strains?

  • Methodological Answer :

  • Modify the C-7 side chain : Introduce electron-withdrawing groups (e.g., trifluoromethylthio) to enhance stability against β-lactamases. Activity against Pseudomonas aeruginosa increases with bulkier substituents .
  • Functionalize the C-3 methyl group : Replace with vinyl or thiotetrazole groups to improve pharmacokinetic properties (e.g., oral bioavailability) .

Q. What analytical methods quantify trace impurities in bulk samples?

  • Methodological Answer :

  • LC-MS/MS with a polar-embedded C18 column detects impurities at <0.1% levels.
  • ICP-MS monitors heavy metal residues (e.g., Pd, Ni) from catalytic steps in synthesis .

Data Contradiction Analysis

Q. Why do conflicting bioactivity results arise in murine vs. human serum binding assays?

  • Methodological Answer :

  • Human serum albumin (HSA) exhibits stronger binding affinity (Kd_d ~5 µM) compared to murine albumin (Kd_d ~15 µM), reducing free drug concentration in human models.
  • Use equilibrium dialysis with fluorescent probes (e.g., dansylamide) to quantify protein binding and adjust dosing protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.